molecular formula C6H3ClF2S B2895299 2-Chloro-4,5-difluorobenzenethiol CAS No. 1208077-95-5

2-Chloro-4,5-difluorobenzenethiol

Cat. No.: B2895299
CAS No.: 1208077-95-5
M. Wt: 180.6
InChI Key: CYHMQJPCIHHCSQ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H3ClF2S It is characterized by the presence of chlorine, fluorine, and thiol groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorobenzenethiol typically involves the selective fluorination of 2,4-dichloro-5-fluorobenzonitrile, followed by hydrolysis to obtain 2-chloro-4,5-difluorobenzoic acid. This acid is then converted to the corresponding thiol through a series of chemical reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form the corresponding sulfide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Disulfides are typically formed.

    Reduction: The corresponding sulfide is produced.

Scientific Research Applications

2-Chloro-4,5-difluorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzenethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-difluorobenzoic acid
  • 2,4-Difluorothiophenol

Comparison

2-Chloro-4,5-difluorobenzenethiol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a thiol group.

Properties

IUPAC Name

2-chloro-4,5-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2S/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHMQJPCIHHCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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